![molecular formula C23H17N5O3S2 B1222511 2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1222511.png)
2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML185 Analog is a two-terminal band gap reference diode designed for precision performance with micropower operation. It provides guaranteed operating specifications even at extremely low currents, as low as 10µA. The nominal voltage of ML185 Analog is 1.235V, with both 1% and 2% tolerances available .
Chemical Reactions Analysis
ML185 Analog is primarily used as a voltage reference, so it doesn’t undergo typical chemical reactions like organic compounds. it does exhibit stability over time and temperature. Common reagents and conditions are not applicable in this context.
Scientific Research Applications
ML185 Analog finds applications in various scientific fields:
Electronics and Instrumentation: As a voltage reference, it’s crucial in precision analog circuits, portable meter references, and battery-operated systems.
Sensor Calibration: Used to calibrate sensors and measurement devices.
Current Loop Instrumentation: In industrial control systems, ML185 Analog ensures accurate current loop measurements.
Mechanism of Action
The mechanism of action for ML185 Analog is straightforward: it operates based on the band gap voltage principle. The band gap reference diode relies on the energy difference between the valence and conduction bands in a semiconductor material. By carefully designing the material properties, the voltage across the diode remains stable over a wide range of temperatures and currents.
Comparison with Similar Compounds
While ML185 Analog is unique in its micropower operation and stability, similar compounds include other band gap reference diodes like LM185-2.5, which operates at a nominal voltage of 2.5V . ML185 stands out due to its lower voltage and precision performance.
Properties
Molecular Formula |
C23H17N5O3S2 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H17N5O3S2/c1-13-7-15-8-18-19(31-12-30-18)9-17(15)28-21(13)26-27-23(28)33-11-20(29)25-22-24-16(10-32-22)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,24,25,29) |
InChI Key |
VMCNPERZTWTVQD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=C2N4C1=NN=C4SCC(=O)NC5=NC(=CS5)C6=CC=CC=C6)OCO3 |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2N4C1=NN=C4SCC(=O)NC5=NC(=CS5)C6=CC=CC=C6)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)
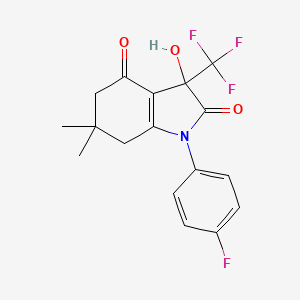

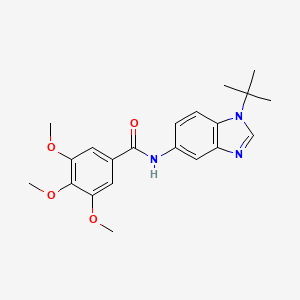
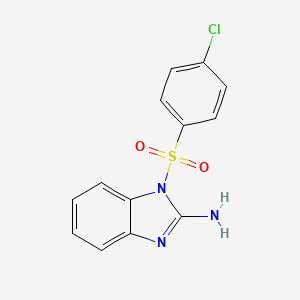
![N-[4-[[[[oxo(thiophen-2-yl)methyl]amino]-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1222445.png)

![1-[3-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1222449.png)
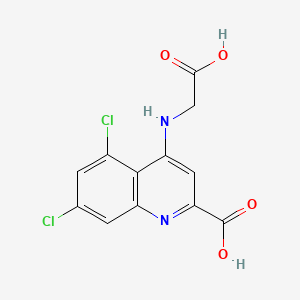
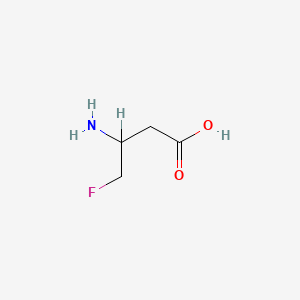
![1-[(Phosphonooxy)methyl]ethylene dilaurate](/img/structure/B1222455.png)
